molecular formula C10H10BrClO2 B15311189 4-(2-Bromo-5-chlorophenyl)butanoic acid

4-(2-Bromo-5-chlorophenyl)butanoic acid

Cat. No.: B15311189
M. Wt: 277.54 g/mol
InChI Key: RVBSLJLVRYQWNM-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of butanoic acid, featuring a bromine and chlorine-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-chlorophenyl)butanoic acid typically involves the following steps:

    Bromination and Chlorination of Phenyl Ring: The starting material, phenylbutanoic acid, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.

    Butanoic Acid Derivatization: The brominated and chlorinated phenyl compound is then reacted with butanoic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and hydrochloric acid (HCl) for acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutanoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Bromo-5-chlorophenyl)butanoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is investigated for its potential biological activities and as a precursor for drug development.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chlorophenyl)butanoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromo-4-chlorophenoxy)butanoic acid: Similar in structure but with an ether linkage instead of a direct phenyl ring attachment.

    4-(2-Bromo-4-tert-butylphenoxy)butanoic acid: Features a tert-butyl group, which can influence its reactivity and applications.

Uniqueness

4-(2-Bromo-5-chlorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

4-(2-bromo-5-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H10BrClO2/c11-9-5-4-8(12)6-7(9)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)

InChI Key

RVBSLJLVRYQWNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCC(=O)O)Br

Origin of Product

United States

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